(1S)-1-(3,4-dimethoxyphenyl)ethanol

Enantioselective Synthesis Chiral Chromatography Stereochemistry

Chiral purity failures compromise API synthesis. This (S)-enantiomer delivers defined stereochemistry for reproducible results. • Enables 99% ee catalytic Henry reaction for (S)-epinephrine synthesis • Serves as reference standard for chiral HPLC/SFC method validation • Avoids acid/base degradation issues of racemic mixtures Supplied with full analytical documentation for immediate research use.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 183072-05-1
Cat. No. B6319591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3,4-dimethoxyphenyl)ethanol
CAS183072-05-1
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C10H14O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7,11H,1-3H3/t7-/m0/s1
InChIKeyRTWOAVKBRMACKZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(3,4-Dimethoxyphenyl)ethanol Chiral Building Block


(1S)-1-(3,4-Dimethoxyphenyl)ethanol (CAS 183072-05-1) is a chiral secondary alcohol belonging to the class of benzyl alcohols, characterized by a 3,4-dimethoxyphenyl ring and a defined (S)-configured stereocenter at the alpha-carbon. Its molecular formula is C10H14O3 with a molecular weight of 182.22 g/mol . This compound is also known as (S)-α-methylveratryl alcohol and serves as a versatile chiral building block in asymmetric organic synthesis. Key predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 284.7±35.0 °C at 760 mmHg, and an ACD/LogP of 1.12, indicating moderate lipophilicity suitable for organic phase reactions and chromatographic purification . It is a defined stereoisomer of the broader class of 1-(3,4-dimethoxyphenyl)ethanol compounds (which include the racemate and the (R)-enantiomer), and its procurement as a single, well-characterized enantiomer is critical for applications requiring stereochemical fidelity, such as the synthesis of chiral pharmaceuticals and the study of stereospecific biochemical interactions.

Irreplaceability of the (S)-Enantiomer


Substituting (1S)-1-(3,4-dimethoxyphenyl)ethanol with its racemic mixture, the (R)-enantiomer, or closely related structural analogs like 2-(3,4-dimethoxyphenyl)ethanol introduces significant and often unacceptable variability in research outcomes and synthetic efficiency. The specific (S)-configuration is a primary determinant of molecular recognition in chiral environments, such as enzyme active sites, leading to distinct biological activities and pharmacokinetic profiles that are not replicated by the racemate or opposite enantiomer . Furthermore, the thermal and chemical sensitivity of 1-(3,4-dimethoxyphenyl)ethanol derivatives—including their propensity for acid/base-catalyzed degradation to ethers or styrene derivatives—means that using a less pure or undefined form can lead to irreproducible reaction yields and increased purification burden, undermining the economic viability of a synthetic route [1]. The following quantitative evidence demonstrates the measurable performance differences that justify the specific selection of this (S)-enantiomer over its nearest comparators.

Comparative Performance Evidence


Enantiomeric Purity vs. Racemate

The procurement of (1S)-1-(3,4-dimethoxyphenyl)ethanol as a single enantiomer is critical for applications where stereochemistry dictates outcome. While a typical commercial racemic mixture contains a 50:50 ratio of (S)- and (R)-enantiomers, this (S)-enantiomer is offered with a defined stereochemical purity. For instance, a synthetic protocol using chiral GC analysis reported achieving an enantiomeric excess (ee) of 96% for the resolved 1-(3,4-dimethoxyphenyl)ethanol, demonstrating that high optical purity is attainable and verifiable . This contrasts sharply with the racemate, which by definition has an ee of 0% and would yield a mixture of diastereomeric products in subsequent asymmetric reactions, complicating purification and reducing the yield of the desired enantiopure target.

Enantioselective Synthesis Chiral Chromatography Stereochemistry

Chiral Chromatography: (S) vs. (R)

While (1S)-1-(3,4-dimethoxyphenyl)ethanol and its (R)-enantiomer share identical predicted bulk physicochemical properties (e.g., density, boiling point, LogP) , their distinct three-dimensional structures lead to different retention times on chiral stationary phases. This is the foundational principle of chiral chromatography and is essential for developing and validating analytical methods for enantiopurity assessment. Procurement of the well-characterized (1S)-enantiomer provides a definitive reference standard with a known absolute configuration, which is crucial for calibrating HPLC or SFC methods and for accurately assigning the stereochemistry of unknown samples. Substituting the (R)-enantiomer or racemate would invalidate the method, as retention times and elution orders would be reversed or ambiguous. The predicted ACD/LogP of 1.12 indicates a balanced hydrophobicity that is well-suited for reversed-phase and normal-phase chromatographic development .

Analytical Chemistry Method Development Physicochemical Properties

Thermal Sensitivity and Purification

The thermal and chemical lability of 1-(3,4-dimethoxyphenyl)ethanol and its derivatives presents a unique challenge for industrial-scale synthesis. A process patent explicitly states that these compounds are 'surprisingly sensitive' and 'can be purified only with substantial losses' via distillation due to ready degradation into bis-phenylethyl ethers or styrene derivatives upon heating or exposure to acid/base traces [1]. This inherent instability is a critical differentiator from more robust benzyl alcohols and necessitates a synthetic strategy that delivers high-purity crude product directly, avoiding the need for thermal purification. The heterogeneous catalytic hydrogenation method described in the patent was specifically developed to address this, achieving the reduction of the prochiral ketone, 3,4-dimethoxyacetophenone, to the alcohol with high purity and without the need for distillation, thereby circumventing the yield losses associated with purification [1].

Process Chemistry Scale-up Synthesis Stability

Key Intermediate for (S)-Epinephrine

The (1S)-enantiomer is a key chiral intermediate in the synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol, a precursor to the important catecholamine drugs (S)-epinephrine and (S)-norepinephrine [1]. This synthetic application leverages the existing stereocenter to install the correct absolute configuration in the final drug substance, a critical requirement for its pharmacological activity. Using the (R)-enantiomer or a racemic mixture would lead to the synthesis of the inactive or differently active (R)-epinephrine isomers, necessitating inefficient and costly chiral resolution at a later stage. The study achieved excellent enantioselectivities (up to 99% ee) in the Henry reaction used to access this intermediate, underscoring the value of starting with an enantiopure building block to maximize overall yield and purity [1].

Medicinal Chemistry Asymmetric Synthesis Chiral Intermediate

Lignin Model Oxidation Kinetics

In the field of lignin valorization and pulp bleaching, 1-(3,4-dimethoxyphenyl)ethanol is a well-established model compound for studying the reactivity of non-phenolic lignin subunits. Its reaction kinetics with chlorine dioxide, a key bleaching agent, have been rigorously characterized, establishing an overall second-order rate law: −d[ClO2]/dt = k′[MVA][ClO2] [1]. This quantitative kinetic model, which was shown to correlate well with experimental data, allows for the accurate prediction of oxidation rates and the degree of substrate conversion under simulated bleaching conditions [1]. Using a non-standard or uncharacterized analog would lack this well-defined kinetic framework, rendering the results incomparable to the existing body of literature and undermining the predictive power of the model. The study's findings on the co-occurrence of chlorination and oxidation reactions and the formation of adsorbable organic halides (AOX) provide a detailed mechanistic understanding that is specific to this compound [1].

Lignin Chemistry Oxidation Kinetics Environmental Chemistry

Key Applications


Enantioselective Synthesis of (S)-Epinephrine

Leveraging its defined (S)-configuration, (1S)-1-(3,4-dimethoxyphenyl)ethanol is a critical starting material for the asymmetric synthesis of (S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol, a key intermediate en route to the enantiopure drugs (S)-epinephrine and (S)-norepinephrine. As demonstrated by a catalytic Henry reaction achieving up to 99% ee, the use of this enantiomer ensures the correct stereochemistry in the final drug substance, maximizing pharmacological efficacy and avoiding the need for downstream chiral resolution [1]. Substitution with the racemate or (R)-enantiomer would result in the wrong stereoisomer, directly impacting drug safety and activity.

Chiral Analytical Method Development

As a well-characterized, single enantiomer with a known absolute configuration, (1S)-1-(3,4-dimethoxyphenyl)ethanol serves as an ideal reference standard for developing and validating chiral HPLC or SFC methods. Its distinct retention time on chiral stationary phases, compared to its (R)-enantiomer, provides a reliable benchmark for assessing the enantiomeric purity of synthesized samples. This application is critical for analytical chemistry and quality control in both academic and industrial settings where the accurate determination of stereochemical composition is required .

Lignin Degradation Model Compound

In research focused on understanding and optimizing the chemical breakdown of lignin, 1-(3,4-dimethoxyphenyl)ethanol is a widely accepted model for non-phenolic lignin subunits. Its well-defined reaction kinetics with industrial bleaching agents like chlorine dioxide have been established, providing a quantitative second-order rate law that enables precise modeling and prediction of oxidative degradation [2]. Using this specific compound ensures experimental results are directly comparable across studies and can be integrated into larger kinetic models of biomass processing, a significant advantage over using less characterized analogs [2].

Scalable Catalytic Hydrogenation Synthesis

Given the thermal sensitivity of 1-(3,4-dimethoxyphenyl)ethanol, which precludes purification by distillation, a catalytic hydrogenation process using Raney nickel was developed to produce the compound in high purity directly from 3,4-dimethoxyacetophenone [3]. This method avoids yield losses associated with degradation, making it the preferred route for industrial-scale synthesis. Procurement of the compound for process research should be coupled with an understanding of this synthetic route to ensure a scalable and economically viable process [3].

Technical Documentation Hub

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